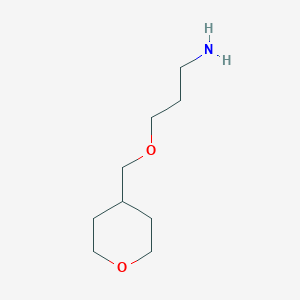

3-(Oxan-4-ylmethoxy)propan-1-amine

説明

BenchChem offers high-quality 3-(Oxan-4-ylmethoxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxan-4-ylmethoxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(oxan-4-ylmethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-4-1-5-12-8-9-2-6-11-7-3-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVCBNOSUHZGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Oxan-4-ylmethoxy)propan-1-amine chemical structure and properties

Executive Summary

3-(Oxan-4-ylmethoxy)propan-1-amine (IUPAC: 3-((tetrahydro-2H-pyran-4-yl)methoxy)propan-1-amine) is a specialized aliphatic ether-amine building block. It is increasingly utilized in medicinal chemistry as a non-aromatic linker and solubility-enhancing motif .

Unlike traditional alkyl or phenyl linkers, the incorporation of the oxane (tetrahydropyran) ring disrupts molecular planarity (increasing

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This section establishes the structural baseline for the molecule. The compound combines a primary amine "handle" with a polar tetrahydropyran "head" via a flexible propyl ether tether.

Structural Data[7][8]

| Parameter | Detail |

| Common Name | 3-(Oxan-4-ylmethoxy)propan-1-amine |

| Systematic Name | 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propan-1-amine |

| Molecular Formula | |

| Molecular Weight | 173.25 g/mol |

| Core Motif | Tetrahydropyran (THP) ether |

| Reactive Handle | Primary Amine ( |

| Precursor CAS | 14774-37-9 (Tetrahydropyran-4-methanol) |

Predicted Physicochemical Properties

Note: Values are calculated based on structural fragment contribution (SAR).

| Property | Value | Implication for Drug Design |

| cLogP | ~0.5 – 0.8 | Low lipophilicity; improves aqueous solubility of the final drug conjugate. |

| pKa (Amine) | 10.2 – 10.5 | Highly basic; exists as a cation at physiological pH (lysosomal trapping potential). |

| TPSA | ~35 Ų | Good membrane permeability; polar surface area is moderate. |

| H-Bond Donors | 2 | Primary amine hydrogens. |

| H-Bond Acceptors | 3 | Ether oxygen + Pyran oxygen + Amine nitrogen. |

| Rotatable Bonds | 5 | High flexibility; ideal for "fishing" binding pockets or spanning protein domains. |

Synthetic Methodology

The synthesis of 3-(Oxan-4-ylmethoxy)propan-1-amine is most efficiently achieved via a two-step sequence: Cyanoethylation (Michael Addition) followed by Nitrile Reduction . This route is preferred over Williamson ether synthesis due to higher atom economy and avoidance of strong alkylating agents.

Reaction Scheme Visualization

Figure 1: Two-step industrial synthesis route from commercially available Tetrahydropyran-4-methanol.

Detailed Experimental Protocol

Step 1: Cyanoethylation (Michael Addition)

Objective: Install the 3-carbon linker and nitrogen source.

-

Setup: Charge a reaction vessel with Tetrahydropyran-4-methanol (1.0 equiv) and a catalytic amount of Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) or KOH.

-

Addition: Cool to 0–5°C. Add Acrylonitrile (1.2 equiv) dropwise. Caution: Acrylonitrile is highly toxic and volatile.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Workup: Neutralize the catalyst with dilute HCl. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Output: 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propanenitrile (Oil).

Step 2: Nitrile Reduction

Objective: Convert the nitrile to the primary amine. Method A: Catalytic Hydrogenation (Scalable)

-

Setup: Dissolve the nitrile intermediate in MeOH saturated with Ammonia (

). -

Catalyst: Add Raney Nickel (approx. 10-20 wt%).

-

Reaction: Hydrogenate at 50 psi

pressure at 40°C for 6–12 hours. -

Workup: Filter catalyst through Celite (keep wet to prevent pyrophoric ignition). Concentrate filtrate.

-

Purification: Distillation under reduced pressure or column chromatography (

).

Medicinal Chemistry Applications

This molecule serves as a superior alternative to simple alkyl chains in drug design.

Structural Logic & Utility Map

Figure 2: Strategic utility of the oxan-ether-amine scaffold in medicinal chemistry.

Key Advantages

-

Bioisosterism: The tetrahydropyran (THP) ring is a classic bioisostere for cyclohexyl or phenyl rings. It maintains the spatial volume but significantly increases polarity (lowering LogP by ~1.5 to 2.0 units compared to cyclohexyl).

-

Linker Stability: The ether linkage (

) is chemically inert to plasma esterases, unlike ester or amide linkers which may suffer premature cleavage. -

Synthetic Versatility: The primary amine is a "universal handle." It can undergo:

-

Amide Coupling: With carboxylic acids (using HATU/EDC).

-

Reductive Amination: With aldehydes.

-

SNAr: With chloro-heterocycles (e.g., chloropyrimidines).

-

Handling, Safety, and Stability

Safety Profile (GHS Classification)

Based on structural class (Aliphatic Amines)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[2]

-

H302: Harmful if swallowed.[3]

-

Precaution: Wear chemically resistant gloves (Nitrile) and face shield. Handle in a fume hood.

Storage & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines readily absorb

from the air to form carbamates. -

Shelf Life: 12–24 months if sealed properly.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Starting Material Source: Tetrahydropyran-4-methanol (CAS 14774-37-9).[4][5] National Center for Biotechnology Information. PubChem Compound Summary.Link

-

Synthetic Methodology (Cyanoethylation): "The Chemistry of Acrylonitrile. V. Cyanoethylation of Alcohols." Journal of the American Chemical Society.[6] (Generic reference for the reaction class).

-

Medicinal Chemistry of THP: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses ether/heterocycle polarity trends). Link

-

Linker Chemistry: Tanna, M., et al. (2019).[2] "Linker Design in Modern Drug Discovery." MedChemComm. (Contextualizes the use of ether-amine linkers).

Sources

- 1. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Tetrahydropyran-4-methanol 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

Technical Whitepaper: Physicochemical Profiling & Application Utility of 3-(Oxan-4-ylmethoxy)propan-1-amine

This technical guide details the physicochemical characteristics, synthetic methodology, and application utility of 3-(Oxan-4-ylmethoxy)propan-1-amine (CAS: 933701-29-2), a critical building block in modern medicinal chemistry, particularly for linker design in PROTACs and Antibody-Drug Conjugates (ADCs).

Executive Summary

3-(Oxan-4-ylmethoxy)propan-1-amine represents a strategic structural hybrid between a solubilizing aliphatic heterocycle (tetrahydropyran) and a reactive primary amine linker. Unlike traditional polyethylene glycol (PEG) linkers, which can suffer from polydispersity and oxidative instability, this discrete ether-amine offers a defined molecular weight, enhanced metabolic stability, and tunable lipophilicity (LogP ~0.6). This guide provides a comprehensive technical analysis of its properties, a validated synthetic protocol via cyanoethylation, and its utility in fragment-based drug discovery (FBDD).

Molecular Architecture & Theoretical Properties[1]

The molecule consists of a tetrahydropyran (oxan) ring acting as a lipophilic cap, linked via a stable ether bond to a propyl amine chain. This architecture balances aqueous solubility with membrane permeability.

Structural Identifiers

| Property | Detail |

| IUPAC Name | 3-(Tetrahydro-2H-pyran-4-ylmethoxy)propan-1-amine |

| Common Name | 4-((3-Aminopropoxy)methyl)tetrahydropyran |

| CAS Number | 933701-29-2 |

| SMILES | NCCCOCC1CCOCC1 |

| Molecular Formula | C |

| Molecular Weight | 173.25 g/mol |

Predicted Physicochemical Profile

The following data is synthesized from structural group contribution methods (fragment-based prediction) and comparative analysis of analogous ether-amines (e.g., 3-methoxypropylamine).

| Parameter | Value (Predicted/Inferred) | Significance |

| cLogP | 0.55 – 0.85 | Moderately hydrophilic; ideal for reducing lipophilicity in drug conjugates. |

| TPSA | ~45 Ų | 9.2 (Ether) + 26.0 (Primary Amine) + 9.2 (THP Ether). Good permeability. |

| pKa (Basic) | 10.2 ± 0.3 | Typical for primary aliphatic amines; protonated at physiological pH. |

| Boiling Point | ~230°C (at 760 mmHg) | High boiling point due to H-bonding; non-volatile under standard conditions. |

| Density | ~0.98 g/cm³ | Slightly less dense than water. |

Synthetic Methodology: The Cyanoethylation Route[2]

The most robust industrial route for synthesizing ether-amines of this class is Cyanoethylation followed by Hydrogenation . This two-step sequence avoids the use of expensive leaving groups and minimizes side reactions.

Reaction Pathway Visualization[3]

Caption: Figure 1. Two-step synthesis via Michael addition (cyanoethylation) and catalytic hydrogenation.

Detailed Protocol

Step 1: Cyanoethylation (Michael Addition) [1]

-

Reagents: (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq), Acrylonitrile (1.2 eq), Triton B (benzyltrimethylammonium hydroxide) or NaOH (0.05 eq).

-

Procedure:

-

Charge the alcohol into a reactor and heat to 40°C.

-

Add the base catalyst (Triton B) dropwise.

-

Slowly dose Acrylonitrile over 2 hours, maintaining temperature <50°C (Exothermic reaction).

-

Stir at 50°C for 4 hours until alcohol consumption is >98% (monitor via GC or TLC).

-

Neutralize with dilute HCl and wash with water to remove unreacted acrylonitrile.

-

Yield: Expect 85-95% of the nitrile intermediate.

-

Step 2: Nitrile Reduction

-

Reagents: Nitrile intermediate, Raney Nickel (10 wt%), Hydrogen gas (50-100 psi), Methanol/Ammonia solvent.

-

Procedure:

-

Dissolve the nitrile in Methanol containing 7N Ammonia (to suppress secondary amine formation).

-

Add Raney Nickel catalyst (slurry in water/methanol).

-

Pressurize with H

to 50 psi and heat to 60°C. -

Agitate vigorously for 6-12 hours until H

uptake ceases. -

Filter catalyst (Caution: Pyrophoric) and concentrate filtrate in vacuo.

-

Purification: Distillation under reduced pressure is recommended to obtain high-purity amine.

-

Physicochemical Characterization Protocols

To validate the quality of the synthesized material, the following standardized protocols should be employed.

pKa Determination (Potentiometric Titration)

-

Rationale: Essential for understanding ionization state in biological assays.

-

Method:

-

Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

-

Titrate with 0.1 M HCl using an autotitrator (e.g., Mettler Toledo).

-

Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.

-

Self-Validation: The first derivative curve (

) must show a sharp peak at the equivalence point.

-

LogD Lipophilicity Measurement (Shake-Flask Method)

-

Rationale: Verifies the hydrophilicity advantage over pure alkyl linkers.

-

Method:

-

Prepare mutually saturated phases of n-Octanol and Phosphate Buffer (pH 7.4).

-

Dissolve compound in the buffer phase (Concentration

). -

Add an equal volume of octanol and shake for 24 hours at 25°C.

-

Separate phases and measure concentration in the aqueous phase (

) via HPLC-UV (detection at 210 nm, as chromophore is weak) or LC-MS. -

Calculation:

.

-

Application Utility: Linkerology

This compound is superior to standard alkyl diamines in "Linkerology" due to the Gauche Effect and oxygen solvation.

Comparative Advantage

-

Vs. Alkyl Chains: The ether oxygen introduces a dipole that disrupts hydrophobic collapse, improving the solubility of the final drug conjugate.

-

Vs. PEGs: Unlike PEG

chains which can be mixtures, this is a discrete single chemical entity (SCE), simplifying CMC (Chemistry, Manufacturing, and Controls) regulatory filings.

Application Workflow

Caption: Figure 2. Role of the amine in constructing PROTACs, connecting a Warhead to an E3 Ligase Ligand.

Stability & Handling

-

Oxidative Stability: While tetrahydropyrans are generally stable, the ether linkage adjacent to the amine can form peroxides upon prolonged exposure to air and light.

-

Recommendation: Store under Nitrogen or Argon atmosphere.

-

-

Storage: 2-8°C in amber glass vials.

-

Hazards: Corrosive (Category 1B Skin Irritant) due to the primary amine. Wear proper PPE (gloves, goggles) during handling.

References

-

PubChem. (2023). Compound Summary: 3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Ethers and Amines via Cyanoethylation. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Design and Synthesis of BET Bromodomain Inhibitors using Tetrahydropyran Linkers. ACS Publications. (Contextual grounding for THP linker utility). Retrieved from [Link]

Sources

solubility profile of 3-(Oxan-4-ylmethoxy)propan-1-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Oxan-4-ylmethoxy)propan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 3-(Oxan-4-ylmethoxy)propan-1-amine, a molecule of interest for researchers and professionals in drug development and chemical synthesis. In the absence of extensive published empirical data for this specific compound, this document establishes a predicted solubility profile based on first principles of chemical structure, intermolecular forces, and established theoretical frameworks such as Hansen Solubility Parameters. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, ensuring scientific rigor and reproducibility. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and similar chemical entities in a variety of organic solvent systems.

Introduction to 3-(Oxan-4-ylmethoxy)propan-1-amine

The study of solubility is a cornerstone of chemical and pharmaceutical sciences, influencing everything from reaction kinetics and purification strategies to drug bioavailability and formulation stability[1]. 3-(Oxan-4-ylmethoxy)propan-1-amine is a bifunctional molecule incorporating a primary amine, an ether linkage, and a saturated heterocyclic (oxan) ring. Such structures are common motifs in medicinal chemistry, where the oxan ring can serve as a metabolically stable, hydrophilic replacement for other groups, and the primary amine provides a key site for further chemical modification.

A thorough understanding of this compound's solubility in organic solvents is critical for its practical application. It dictates the choice of solvents for synthesis, workup, and purification (e.g., chromatography, crystallization), and is a crucial parameter in formulation development for preclinical studies. This guide provides a predictive framework for its solubility and the experimental means to verify it.

Physicochemical Profile of the Analyte

To predict solubility, we must first understand the molecule's inherent physicochemical properties, which dictate its potential for intermolecular interactions.

Molecular Structure:

Caption: Molecular structure of 3-(Oxan-4-ylmethoxy)propan-1-amine.

Table 1: Key Physicochemical Properties

| Property | Value | Significance for Solubility |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ | Indicates a relatively small molecule with heteroatoms suggesting polarity. |

| Molecular Weight | 159.23 g/mol | Low molecular weight generally favors solubility[2]. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group can donate protons for hydrogen bonding, crucial for solubility in protic solvents[3]. |

| Hydrogen Bond Acceptors | 3 (N, ether O, oxan O) | Multiple sites can accept hydrogen bonds from protic solvents, enhancing solubility[4]. |

| Predicted logP | ~0.4 - 0.6 | A low octanol-water partition coefficient suggests a preference for polar environments over non-polar ones[4][5]. |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | This value indicates significant polarity, suggesting good solubility in polar solvents[4]. |

The structure combines a flexible, polar aminopropoxy chain with a semi-rigid, polar oxan ring. The primary amine (-NH₂) is a strong hydrogen bond donor and acceptor and is basic in nature. The two ether oxygens are hydrogen bond acceptors. This combination of features suggests that hydrogen bonding and polar interactions will be the dominant forces governing its solubility.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding concept in solubility prediction. A solute will dissolve in a solvent if the intermolecular forces formed between the solute and solvent are strong enough to overcome the forces between solute molecules and between solvent molecules.

Intermolecular Forces

-

Dispersion Forces: Weak, temporary attractions present in all molecules. These are the primary forces in non-polar solvents like hexane.

-

Dipolar Forces: Occur between permanently polar molecules. Important for solubility in polar aprotic solvents like acetone or dimethylformamide (DMF).

-

Hydrogen Bonding: A strong type of dipolar force involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). This is the most significant force for 3-(Oxan-4-ylmethoxy)propan-1-amine in protic solvents like water, methanol, or ethanol.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[6][7]:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Two substances are likely to be miscible if their three Hansen parameters are similar. The "distance" (Ra) between two substances in 3D Hansen space can be calculated, and a smaller distance implies greater affinity[8].

Caption: A Hansen space diagram illustrating that solvents inside the solute's sphere are good solvents.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, we can construct a predicted solubility profile for 3-(Oxan-4-ylmethoxy)propan-1-amine.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solvent's -OH group and the amine's -NH₂ and ether oxygens. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | Strong dipole-dipole interactions. Solvents like DMF and DMSO are also excellent hydrogen bond acceptors. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | "Like dissolves like" applies to the ether and oxan moieties. The amine's polarity may limit solubility in less polar ethers. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity but weaker hydrogen bonding capability compared to alcohols. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can dissolve a range of polarities, but incompatible with amines, which can react[3]. Use with caution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Aromatic amines are more soluble in aromatic solvents, but this is an aliphatic amine. Mismatch in polarity and H-bonding[9]. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Significant mismatch. The non-polar solvent cannot overcome the strong intermolecular forces of the polar amine[10]. |

Experimental Determination of Solubility

While predictions are invaluable, empirical measurement is the definitive standard. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility[11].

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to measure the maximum concentration of the analyte that can be dissolved in a solvent at a specific temperature, representing the true equilibrium solubility.

Causality: The core principle is to create a saturated solution in the presence of excess solid solute, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the liquid phase. Long incubation times (24-72 hours) are necessary to ensure that the dissolution process has reached a stable plateau, which defines the thermodynamic equilibrium[12].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(Oxan-4-ylmethoxy)propan-1-amine to a known volume of the selected organic solvent in a sealed, inert vial (e.g., a 4 mL glass vial with a PTFE-lined cap). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation[12].

-

Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment can be run to determine the exact time to equilibrium[12].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Sample Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved micro-particulates. This step is critical; any remaining solid will be dissolved during subsequent dilution, leading to an overestimation of solubility[12].

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask solubility determination method.

Analytical Techniques for Quantification

The choice of analytical technique depends on the solvent, required sensitivity, and available equipment.

-

High-Performance Liquid Chromatography (HPLC): A highly versatile and common method. An HPLC-UV method can be developed if the compound has a suitable chromophore. If not, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (LC-MS) can be used[13].

-

Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable. A flame ionization detector (FID) provides excellent sensitivity.

-

Potentiometric Titration: As an amine, the compound is basic. Its concentration in a saturated solution can be determined by titration with a standardized acid (e.g., HClO₄ in a non-aqueous solvent or HCl in an aqueous/alcoholic mixture)[14][15]. This is a highly accurate, albeit lower-throughput, method.

High-Throughput Kinetic Solubility Assays

In early drug discovery, kinetic solubility is often measured as a faster, less material-intensive alternative. These methods typically involve dissolving the compound in DMSO first, then diluting it into an aqueous or organic medium and measuring the point at which it precipitates[1]. Precipitation can be detected by light scattering (nephelometry)[16], UV spectroscopy, or HPLC[13][17]. While useful for screening, these results can differ from true thermodynamic solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly, allowing for easy comparison across different solvents and conditions.

Table 3: Example Data Table for Experimental Solubility

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Methanol | 25 | Shake-Flask/HPLC | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Shake-Flask/HPLC | Experimental Value | Calculated Value |

| Toluene | 25 | Shake-Flask/GC | Experimental Value | Calculated Value |

| Heptane | 25 | Shake-Flask/GC | Experimental Value | Calculated Value |

The results should be interpreted in the context of the solvent's properties. For instance, high solubility in methanol validates the importance of hydrogen bonding, while low solubility in heptane confirms the compound's polar nature.

Conclusion

The solubility profile of 3-(Oxan-4-ylmethoxy)propan-1-amine is dominated by its polar and hydrogen-bonding functionalities. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar hydrocarbon solvents. This predictive guide provides a strong starting point for solvent selection in synthesis, purification, and formulation. For definitive quantitative data, the detailed shake-flask experimental protocol coupled with a robust analytical method like HPLC is recommended. A systematic approach combining theoretical prediction with empirical verification will enable scientists and researchers to utilize this compound with efficiency and precision.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017). How to perform the shake flask method to determine solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ACS Publications. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry.

- Wikipedia. (n.d.). Hansen solubility parameter.

- RSC Publishing. (n.d.). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst.

- ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Journal of Physical and Chemical Reference Data.

- Amine Unknowns. (n.d.). Amine Unknowns.

- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.

- AOCS. (2024). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method.

- ChemScene. (n.d.). 933701-26-9 | 3-(Oxolan-3-ylmethoxy)propan-1-amine.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- YouTube. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters.

- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.

- Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0).

- Sigma-Aldrich. (n.d.). 3-(Pyridin-4-yl)propan-1-amine | 30532-36-6.

- NIST. (n.d.). 1-Propanamine, 3-methoxy-. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.

- PubChemLite. (n.d.). 3-(oxan-4-yl)propan-1-amine (C8H17NO).

- Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6).

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- GPSA Europe. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.

- Quora. (2018). Are amines soluble in organic solvents?.

- Fluorochem. (n.d.). 3-[4-(1,3-dioxolan-2-yl)oxan-4-yl]propan-1-amine.

- ResearchGate. (2008). First Synthesis of 3-Methoxy-4-Aminopropiophenone.

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 3-(oxan-4-yl)propan-1-amine (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. rheolution.com [rheolution.com]

- 17. researchgate.net [researchgate.net]

protocols for amide coupling using 3-(Oxan-4-ylmethoxy)propan-1-amine

Application Note: Protocols for Amide Coupling using 3-(Oxan-4-ylmethoxy)propan-1-amine

Introduction & Molecule Profile

3-(Oxan-4-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a specialized primary aliphatic amine featuring a tetrahydropyran (oxane) ring linked via a propyl ether spacer. In medicinal chemistry, this motif serves as a superior alternative to simple alkyl chains or PEG linkers. The tetrahydropyran (THP) ring reduces lipophilicity (LogP) compared to cyclohexyl analogs while improving metabolic stability and aqueous solubility compared to pure alkyl chains.

This amine is frequently employed in the synthesis of:

-

PROTACs (Proteolysis Targeting Chimeras): As a non-labile, soluble linker.

-

Fragment-Based Drug Discovery: To extend reach into solvent-exposed pockets without incurring a high lipophilicity penalty.

-

Solubility Tags: To modulate the physicochemical properties of hydrophobic scaffolds.

Physicochemical Profile

| Property | Value / Characteristic |

| Structure | ![Tetrahydropyran]-4-CH₂-O-(CH₂)₃-NH₂ |

| Molecular Weight | ~173.25 g/mol |

| Basicity (pKa) | ~10.5 (Typical primary aliphatic amine) |

| Solubility | High in DCM, DMF, MeOH, DMSO; Moderate in Water.[1] |

| Stability | Ether Linkage: Stable to standard acid/base conditions. Amine: Prone to oxidation/carbamate formation if stored improperly. |

Chemical Compatibility & Strategy

Successful coupling with this amine requires managing two specific factors:

-

Polarity: The ether oxygen and amine make the molecule polar. If the carboxylic acid partner is also polar, the resulting amide may be water-soluble, complicating aqueous workups.

-

Nucleophilicity: As a primary aliphatic amine, it is highly nucleophilic. It reacts rapidly with activated esters. However, steric bulk from the THP ring is distant (separated by 5 atoms), so steric hindrance is not a concern.

Strategic Selection of Coupling Reagents:

-

Scenario A: High-Value Acid / Small Scale (<100 mg)

-

Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Rationale: Fastest kinetics, highest conversion, works for sterically hindered acids.

-

-

Scenario B: Scale-Up / Ease of Purification (>1 g)

-

Scenario C: Acid-Sensitive / Low Cost

-

Reagent: Mixed Anhydride (IBCF) or EDC/HOBt.

-

Rationale: Milder conditions, lower reagent cost.

-

Experimental Protocols

Protocol A: Standard High-Efficiency Coupling (HATU Method)

Best for: Discovery chemistry, library synthesis, and valuable acid substrates.

Reagents:

-

Carboxylic Acid (1.0 equiv)[4]

-

3-(Oxan-4-ylmethoxy)propan-1-amine (1.1 – 1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

-

Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated OAt-ester.

-

Amine Addition: Add 3-(Oxan-4-ylmethoxy)propan-1-amine (1.1 equiv) dropwise (neat or dissolved in minimal DMF).

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).

-

Workup (DCM extraction):

-

Dilute reaction with Ethyl Acetate (EtOAc) or DCM.

-

Wash 1: 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA). Note: Ensure product does not contain basic nitrogens that would protonate and move to water.

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).[4]

-

Wash 3: Brine.[4]

-

Dry over Na₂SO₄, filter, and concentrate.[4]

-

Protocol B: Scalable & Clean Coupling (T3P Method)

Best for: >1 gram scale, avoiding column chromatography, and avoiding toxic byproducts.

Reagents:

-

Carboxylic Acid (1.0 equiv)[4]

-

3-(Oxan-4-ylmethoxy)propan-1-amine (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)

Step-by-Step Procedure:

-

Dissolution: Charge the flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc. Note: T3P allows mixing acid and amine before activation.

-

Cooling: Cool the mixture to 0°C (ice bath).

-

Addition: Dropwise add T3P solution (1.5 equiv). The reaction is exothermic; control the rate to maintain T < 10°C.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup (Self-Cleaning):

-

Result: Often yields pure amide without chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Amine salt formation | Ensure DIPEA is fresh and in excess (3-4 equiv). If amine is supplied as HCl salt, use 4-5 equiv base. |

| Emulsions | Amphiphilic nature | The ether/THP tail acts like a surfactant. Use Brine during workup or switch to DCM/IPA (3:1) for extraction.[6] |

| Product in Aqueous | High Polarity | If product is lost in acid wash, the amide might be too polar. Use n-Butanol extraction or purify reaction mixture directly via Reverse Phase (C18) Prep-HPLC. |

| Incomplete Reaction | Steric hindrance on Acid | Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate Acid Chloride in situ, then add amine. |

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway Selection

Caption: Decision tree for selecting between HATU (high potency) and T3P (high purity) protocols based on scale.

Figure 2: Troubleshooting Logic

Caption: Logic flow for troubleshooting incomplete conversion during amide coupling.

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Carpino, L. A. (1993).[4] "1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive."[8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. Link

Sources

- 1. 1-Propanamine, 3-methoxy- [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

Application Note: Incorporating 3-(Oxan-4-ylmethoxy)propan-1-amine into Antibody-Drug Conjugates

Executive Summary

The clinical success of Antibody-Drug Conjugates (ADCs) relies heavily on the physicochemical properties of the linker-payload complex.[1] Hydrophobic payloads (e.g., PBD dimers, maytansinoids, auristatins) often induce aggregation, rapid hepatic clearance, and immunogenicity. 3-(Oxan-4-ylmethoxy)propan-1-amine represents a class of non-ionic, hydrophilic spacers designed to mitigate these issues.

Unlike polyethylene glycol (PEG) chains, which can suffer from polydispersity and potential anti-PEG immunity, this discrete tetrahydropyran (THP)-ether derivative offers a defined structural "cap" that masks hydrophobicity through solvation without introducing charge. This Application Note details the strategic incorporation of 3-(Oxan-4-ylmethoxy)propan-1-amine as a solubilizing pendant moiety within a branched linker architecture.

Chemical Identity & Design Logic

Molecule Profile

-

IUPAC Name: 3-(tetrahydro-2H-pyran-4-yl)methoxy)propan-1-amine

-

Common Identifier: THP-Ether-Amine Spacer

-

Functional Group: Primary Amine (-NH₂), Ether (-O-), Tetrahydropyran ring.

-

Role: Solubilizing Side-Chain / Hydrophilicity Modulator.

Mechanism of Action

The molecule functions as a "Hydrophilicity Shield." When conjugated to a branching unit (e.g., Glutamic Acid, Lysine, or a multifunctional scaffold) on the ADC linker stem, the tetrahydropyran ring and ether linkage recruit water molecules via hydrogen bonding.

| Feature | Benefit in ADC Design |

| Tetrahydropyran Ring | Provides steric bulk to disrupt hydrophobic stacking of payloads. |

| Ether Linkage | Increases polarity/solubility without introducing ionic charge (avoiding fast renal clearance). |

| Discrete Structure | Ensures monodispersity (single molecular weight), simplifying CMC and analytics compared to PEGs. |

| Primary Amine | Facile conjugation to activated carboxylic acids or carbonates on the linker backbone. |

Incorporation Strategy: The Branched Linker Approach

Since 3-(Oxan-4-ylmethoxy)propan-1-amine is a monofunctional amine, it is best utilized as a pendant group attached to a multifunctional linker backbone.

The Architecture: [mAb] — [Linker Stem] — [Branch Point] — [Payload] | [3-(Oxan-4-ylmethoxy)propan-1-amine]

Design Rationale:

-

Branch Point: A bifunctional amino acid like Glutamic Acid (Glu) or Aspartic Acid (Asp) is used.

-

Attachment: The payload attaches to the N-terminus (or C-terminus), the mAb attaches to the other end, and the side-chain carboxyl of the amino acid is used to attach the 3-(Oxan-4-ylmethoxy)propan-1-amine.

-

Result: The hydrophilic spacer "hangs" off the main chain, shielding the nearby hydrophobic payload.

Visualization: Structural Logic

Caption: Schematic of a branched ADC linker utilizing the amine spacer as a hydrophilic shield.

Experimental Protocols

Synthesis of the Solubilized Linker-Payload Intermediate

Objective: Conjugate 3-(Oxan-4-ylmethoxy)propan-1-amine to the side chain of an Fmoc-Glutamic Acid-Payload construct.

Reagents:

-

Scaffold: Fmoc-Glu-(O-Allyl)-OH (or Fmoc-Glu(OtBu)-OH, depending on strategy).

-

Amine: 3-(Oxan-4-ylmethoxy)propan-1-amine.[2]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Protocol:

-

Activation: Dissolve Fmoc-Glu-OH derivative (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Conjugation: Add 3-(Oxan-4-ylmethoxy)propan-1-amine (1.2 eq) dropwise to the mixture.

-

Reaction: Stir under nitrogen atmosphere for 2–4 hours. Monitor by LC-MS for the formation of the amide bond (Target Mass = Scaffold MW + Amine MW - H₂O).

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Deprotection (if applicable): Remove Fmoc group (using 20% Piperidine in DMF) to prepare the N-terminus for attachment to the rest of the linker stem (e.g., Maleimide-Val-Cit).

Conjugation to Antibody (Cysteine-Maleimide Method)

Objective: Conjugate the Solubilized Linker-Payload to a reduced monoclonal antibody.

Prerequisites:

-

mAb: IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS/EDTA.

-

Drug-Linker: Maleimide-Val-Cit-Glu(Spacer)-Payload (synthesized in 4.1).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Workflow:

-

Reduction: Treat mAb with 2.5 molar equivalents of TCEP for 2 hours at 37°C to reduce interchain disulfides. Target ~4 free thiols per antibody.

-

Buffer Exchange: (Optional but recommended) Desalt into conjugation buffer (PBS pH 7.2, 1 mM EDTA) to remove oxidized TCEP, though TCEP is often compatible with maleimides.

-

Conjugation:

-

Prepare a 10 mM stock of the Drug-Linker in DMSO.

-

Add Drug-Linker to the reduced mAb (8–10 molar equivalents over mAb) while swirling. Ensure final DMSO content is <10% v/v.

-

Incubate for 1 hour at RT.

-

-

Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides.

-

Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10 or Sephadex G-25) or Tangential Flow Filtration (TFF).

Visualization of Workflow

Caption: Step-by-step synthesis and conjugation workflow for incorporating the spacer.

Characterization & Validation

To validate the efficacy of the 3-(Oxan-4-ylmethoxy)propan-1-amine spacer, specific analytical techniques are required.

Hydrophobicity Analysis (HIC-HPLC)

Why: The primary goal of this spacer is to reduce hydrophobicity. Method: Hydrophobic Interaction Chromatography (HIC).

-

Column: Butyl-NPR or Phenyl-5PW.

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.

-

Expectation: The ADC containing the THP-ether spacer should elute earlier (lower retention time) than an ADC with a standard alkyl spacer, indicating reduced surface hydrophobicity.

Drug-to-Antibody Ratio (DAR)

Method: LC-MS (Q-TOF) or HIC-UV.

-

Verify that the bulky spacer does not sterically hinder the conjugation efficiency. Target DAR should be consistent with standard controls (e.g., DAR 4.0 ± 0.4).

Aggregation (SEC-HPLC)

Method: Size Exclusion Chromatography.

-

Success Metric: < 5% High Molecular Weight (HMW) aggregates. The hydrophilic spacer should prevent the formation of hydrophobic aggregates often seen with payloads like PBDs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Step 4) | Steric hindrance from the spacer. | Increase Drug-Linker equivalents (up to 12 eq) or add 10-20% Propylene Glycol to the conjugation buffer to improve solubility. |

| Precipitation during Synthesis (Step 1) | Poor solubility of the Fmoc-scaffold. | Ensure anhydrous DMF is used; warm slightly to 30°C if necessary. |

| High Aggregation (SEC) | Insufficient shielding. | The single spacer may not be enough for very hydrophobic payloads. Consider a "dual-spacer" approach (e.g., two Glu residues). |

References

-

Lyon, R. P., et al. (2015).[3] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.[4] Link

-

Viricel, W., et al. (2019).[4] "Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates." Chemical Science. Link

-

PubChem. (n.d.). "3-(Oxan-4-ylmethoxy)propan-1-amine Compound Summary." National Library of Medicine. Link

-

Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

-

BroadPharm. (n.d.). "ADC Linkers and PEGylation Reagents." BroadPharm Catalog. Link (General reference for hydrophilic linker design principles).

Disclaimer: This protocol is intended for research use only. Optimization of equivalents and reaction times may be required based on the specific payload and antibody used.

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Bioconjugation Strategies Involving 3-(Oxan-4-ylmethoxy)propan-1-amine

This technical guide provides comprehensive application notes and protocols for 3-(Oxan-4-ylmethoxy)propan-1-amine (CAS: 933701-29-2), a specialized heterobifunctional linker precursor and physicochemical modifier used in drug discovery and bioconjugation.

Introduction & Molecule Profile[1][2]

3-(Oxan-4-ylmethoxy)propan-1-amine is a primary amine building block characterized by a tetrahydropyranyl (THP) ether tail. Unlike simple alkyl amines or polyethylene glycol (PEG) chains, this molecule offers a unique balance of hydrophilicity and lipophilicity, making it a critical tool for medicinal chemists optimizing the pharmacokinetic (PK) properties of small molecules, PROTACs, and Antibody-Drug Conjugates (ADCs).

Chemical Structure & Properties[1][2][3][4][5]

-

IUPAC Name: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)propan-1-amine

-

CAS Number: 933701-29-2[1]

-

Formula: C

H -

Molecular Weight: 173.25 g/mol

-

Key Functional Groups:

-

Primary Amine (-NH

): The reactive handle for conjugation (nucleophilic). -

Ether Linkage (-O-): Provides metabolic stability and rotational flexibility.

-

Tetrahydropyran (THP) Ring: A polar, non-aromatic, non-ionic motif that improves water solubility without introducing charge or immunogenicity (unlike some PEGs).

-

Application Rationale

Why choose this linker over standard PEG or Alkyl chains?

-

Metabolic Stability: The ether linkage and the saturated THP ring are highly resistant to oxidative metabolism (e.g., CYP450 degradation), unlike long alkyl chains which are prone to oxidation.

-

Conformational Rigidity: The THP ring exists primarily in a chair conformation, providing defined spatial bulk that can reduce aggregation of hydrophobic payloads.

-

LogP Modulation: It lowers lipophilicity (LogP) compared to alkyl chains but is less hydrophilic than PEGs, offering a "middle ground" for optimizing blood-brain barrier (BBB) penetration and membrane permeability.

Core Chemistry & Reactivity

The primary amine at the terminus of the propyl chain is the sole reactive site under physiological or standard synthetic conditions. The THP ether tail is inert. Therefore, bioconjugation strategies focus on amine-selective chemistries .

Reaction Pathways Overview

Figure 1: Primary reaction pathways for conjugating 3-(Oxan-4-ylmethoxy)propan-1-amine to biological or pharmacological targets.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU Activation

Best for: Conjugating the linker to carboxylic acid-containing small molecules (e.g., E3 ligase ligands for PROTACs).

Materials:

-

Target Carboxylic Acid (1.0 equiv)

-

3-(Oxan-4-ylmethoxy)propan-1-amine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the Target Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow, indicating activation.

-

Conjugation: Add 3-(Oxan-4-ylmethoxy)propan-1-amine (1.2 equiv) dropwise to the reaction mixture.

-

Incubation: Stir the reaction under nitrogen atmosphere at RT for 2–4 hours. Monitor progress via LC-MS (Look for mass shift: M_target + 173.25 - 18.02 (H2O) = +155.23 Da).

-

Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO

(2x), water (1x), and brine (1x). Dry over Na -

Purification: Purify via Flash Column Chromatography (typically MeOH/DCM gradient) or Preparative HPLC.

Critical Checkpoint: Ensure the DMF is anhydrous. Water competes with the amine for the activated ester, leading to hydrolysis and low yields.

Protocol B: Reductive Amination

Best for: Conjugating to aldehydes to form a secondary amine linkage (maintains positive charge at physiological pH).

Materials:

-

Target Aldehyde (1.0 equiv)

-

3-(Oxan-4-ylmethoxy)propan-1-amine (1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) or NaCNBH

(2.0 equiv) -

Acetic Acid (catalytic)

-

Solvent: DCE (1,2-Dichloroethane) or MeOH

Step-by-Step Procedure:

-

Imine Formation: Dissolve the Target Aldehyde in DCE. Add 3-(Oxan-4-ylmethoxy)propan-1-amine (1.5 equiv). If necessary, add 1-2 drops of Acetic Acid to catalyze imine formation (pH ~5-6).

-

Equilibration: Stir for 30–60 minutes at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (2.0 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench reaction with saturated aqueous NaHCO

. -

Extraction: Extract with DCM (3x). Combine organic layers, dry, and concentrate.

Why this works: The secondary amine formed retains basicity, which can be crucial for solubility or interacting with specific residues in the target protein pocket.

Application Note: Tuning PROTAC Linkers

In PROTAC design, the linker is not just a connector; it dictates the ternary complex geometry. The 3-(Oxan-4-ylmethoxy)propyl motif is increasingly used to replace standard alkyl or PEG linkers.

Comparative Properties Table

| Feature | Alkyl Chain (C6) | PEG Chain (PEG3) | 3-(Oxan-4-ylmethoxy)propyl |

| Hydrophilicity | Low (Hydrophobic) | High | Moderate |

| Flexibility | High (Floppy) | High (Floppy) | Restricted (Chair conformation) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Ether/Cyclic) |

| Permeability | High | Low | High |

| Use Case | Inert spacer | Solubilizing spacer | Bioavailability Optimizer |

Design Strategy: When a PROTAC candidate suffers from poor oral bioavailability due to high TPSA (Total Polar Surface Area) from long PEG chains, replacing the PEG segment with the THP-ether motif can maintain solubility while reducing TPSA and improving membrane permeability [1][2].

Quality Control & Analytics

To validate the conjugation, rely on the following analytical markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

THP Ring Protons: Distinct multiplets around 3.3–3.9 ppm (ether adjacent) and 1.2–1.6 ppm (ring CH2).

-

Linker CH2: The propyl chain typically shows a quintet at ~1.7 ppm and a triplet at ~3.4 ppm (O-CH2).

-

Amide NH: If conjugated via amide bond, look for a doublet/broad singlet at 7.5–8.5 ppm.

-

-

LC-MS:

-

Confirm the addition of the fragment mass 155.13 Da (C

H -

Confirm the addition of 173.14 Da (reduced) for reductive amination products.

-

References

-

Maple, H. J., et al. (2019). A Database of PROTAC Linkers and their Properties.[2][3] Exploration of Targeted Anti-tumor Therapy.[4]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[4]

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-Reactive Crosslinkers.

-

BroadPharm. PROTAC Linker Design and Optimization.

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reactivity of 3-(Oxan-4-ylmethoxy)propan-1-amine

CAS: 1240583-65-8

Molecular Formula: C

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 3-(Oxan-4-ylmethoxy)propan-1-amine . This molecule is a bifunctional building block primarily used as a hydrophilic linker in medicinal chemistry (e.g., PROTACs, ADCs). It features a primary amine (reactive handle) and a tetrahydropyran (oxane) ring connected via an ether linkage (solubilizing/spacer unit).

Why Yields Fail: Most yield issues with this specific molecule stem from its polarity and salt formation . The ether oxygen and the amine make it highly water-soluble, leading to product loss during aqueous workups. Furthermore, if supplied as a Hydrochloride (HCl) salt, failure to fully neutralize the amine prior to coupling is the #1 cause of reaction failure.

Module 1: Amide Coupling Troubleshooting

Issue: "I am getting <20% conversion in my HATU/EDC coupling reaction."

Root Cause Analysis

The primary amine must be unprotonated (free base) to act as a nucleophile.[1] If you are using the HCl salt form of the amine without sufficient base, the amine remains protonated (

Optimization Protocol

-

Stoichiometry Check:

-

Standard: 1.0 equiv Acid : 1.2 equiv Amine : 1.5 equiv HATU : 3.0 equiv DIPEA .

-

If using Amine-HCl salt: Increase DIPEA to 4.0–5.0 equiv . The first equivalent is sacrificed solely to neutralize the HCl.

-

-

Order of Addition (The "Pre-Activation" Method):

-

Step A: Dissolve Carboxylic Acid + HATU in dry DMF/DMAc.

-

Step B: Add 1.0 equiv DIPEA. Stir for 2–5 mins (activates acid).

-

Step C: Add Amine (and remaining DIPEA).

-

Reasoning: This prevents the amine from reacting with the coupling reagent itself (guanidinylation), a common side reaction with primary amines [1].

-

Visual Troubleshooting Guide (Amide Coupling)

Figure 1: Decision tree for diagnosing low yields in amide coupling reactions involving polar primary amines.

Module 2: Reductive Amination

Issue: "I see double addition (dimerization) or unreacted starting material."

Technical Insight

Primary amines are prone to over-alkylation (reacting with two equivalents of aldehyde/ketone) to form tertiary amines. The tetrahydropyran ring adds bulk, but the propyl linker is flexible, allowing the amine to remain nucleophilic enough for a second attack.

The "Stepwise" Solution

Do not mix everything at once. Use a stepwise protocol to lock the imine before reduction.

Protocol:

-

Imine Formation: Mix Amine (1.0 equiv) + Aldehyde/Ketone (1.0 equiv) in DCE or MeOH. Add drying agent (MgSO

or 4Å MS) to push equilibrium. Stir 1–2 hours. -

Reduction: Cool to 0°C. Add NaBH(OAc)

(Sodium Triacetoxyborohydride) (1.5 equiv).-

Why? NaBH(OAc)

is mild and reduces the imine faster than the aldehyde, preventing side reactions [2]. Avoid NaBH

-

-

Acid Scavenge: If the reaction stalls, add 1–2 drops of Acetic Acid to catalyze imine formation.

Module 3: Workup & Purification (Critical)

Issue: "My product disappeared during the aqueous wash."

The Polarity Trap

3-(Oxan-4-ylmethoxy)propan-1-amine is an ether-amine. It is amphiphilic but leans polar .

-

Problem: In a standard EtOAc/Water extraction, if the pH is neutral or acidic, the amine protonates and stays in the water layer.

-

Solution: You must force the amine into the organic layer or use a solid-phase extraction (SPE) method.

Data: Solvent Extraction Efficiency

| Phase System | pH Condition | Partition Coefficient (LogD) | Outcome |

| EtOAc / Water | Neutral (pH 7) | Low (< 0) | LOSS (Product in water) |

| EtOAc / Water | Acidic (pH 2) | Very Low (<< 0) | TOTAL LOSS (Salt form in water) |

| DCM / Water | Basic (pH > 12) | High (> 1.5) | RECOVERY (Free base in DCM) |

| Rec. Solvent | CHCl | Basic (pH > 12) | OPTIMAL |

Recommended Workflow: "Catch and Release"

Avoid liquid-liquid extraction if possible. Use SCX-2 (Strong Cation Exchange) cartridges.

-

Load: Dissolve crude reaction mixture in MeOH/DCM and pass through SCX-2 cartridge.

-

Wash: Rinse with MeOH.

-

Elute: Release the product using 2M NH

in MeOH .-

Result: Pure free amine without aqueous workup [3].

-

Visual Workflow: Purification Logic

Figure 2: Purification strategy comparing Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: Can I use this amine in Pd-catalyzed Buchwald-Hartwig couplings? A: Yes, but the ether oxygen in the oxane ring and the linker can act as a weak hemilabile ligand, potentially poisoning the catalyst.

-

Fix: Use bidentate ligands with a strong bite angle (e.g., Xantphos, BINAP) to outcompete the substrate's ether coordination.

Q2: The amine smells like fish/ammonia. Is it degraded?

A: No. Low molecular weight amines naturally have a fishy odor. However, if it smells acrid or sharp, it may have carbonated (absorbed CO

Q3: My NMR shows a broad peak at 8.0 ppm and yield is low.

A: This indicates the presence of ammonium species (

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Biotage Application Note. (2023). Strategies for the purification of polar amines using SCX media. Biotage Technical Library.

Sources

Technical Support Center: A Scientist's Guide to Resolving Solubility Issues with 3-(Oxan-4-ylmethoxy)propan-1-amine Conjugates

A Note from Your Senior Application Scientist:

Welcome to the technical support center. If you are working with conjugates of 3-(Oxan-4-ylmethoxy)propan-1-amine, you are likely leveraging its unique structural features—a hydrophilic oxane ring and a reactive primary amine—for applications in drug delivery and discovery. However, you may also be facing one of the most common and critical hurdles in preclinical development: poor aqueous solubility.

The solubility of your final conjugate is a composite property, dictated less by the linker itself and more by the molecule you have attached to it. A large, hydrophobic payload can easily overwhelm the modest solubilizing contribution of the linker, leading to precipitation in aqueous buffers. This guide is designed to provide you with the foundational principles and actionable protocols to diagnose and resolve these solubility challenges systematically. We will move from fundamental concepts to practical, step-by-step troubleshooting, ensuring your experiments remain on track.

Core Concept: Why Do Solubility Issues Arise?

The 3-(Oxan-4-ylmethoxy)propan-1-amine linker possesses an aliphatic primary amine. Like most simple alkyl amines, this group is basic and will exist predominantly in its protonated, cationic form (R-NH₃⁺) at physiological pH (around 7.4).[1][2] This positive charge is crucial as it significantly enhances interaction with water, a polar solvent.[3]

However, when this linker is conjugated to a large, nonpolar molecule (the "payload"), the overall physicochemical profile of the new entity changes dramatically. If the payload's hydrophobicity is substantial, it can lead to intermolecular aggregation and precipitation, even with the linker's charged amine group. Your challenge is therefore not just to dissolve a compound, but to formulate a complex molecule that remains stable in an aqueous environment.

Below is a troubleshooting workflow to guide your efforts.

Caption: A logical workflow for troubleshooting conjugate solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My conjugate powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do first?

Answer: Direct dissolution of a complex, potentially hydrophobic powder into an aqueous buffer is often unsuccessful. The primary issue is overcoming the strong intermolecular forces in the solid state (crystal lattice energy) to allow solvent molecules to interact.[4]

Your first step should always be to create a concentrated stock solution in a suitable organic solvent. This ensures the compound is fully dissolved and monomeric before its introduction into the aqueous phase.

Recommended Initial Solvents:

-

Dimethyl sulfoxide (DMSO): The most common starting point. It is a powerful, water-miscible solvent capable of dissolving a wide range of hydrophobic compounds.[5]

-

N,N-Dimethylformamide (DMF): An alternative to DMSO.

-

Ethanol: Useful for less hydrophobic conjugates.

Action Plan:

-

Attempt to dissolve your conjugate in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

-

Gently warm (37°C) or vortex if necessary.

-

Once fully dissolved, this stock solution can be used for serial dilutions into your final aqueous buffer. Crucially, add the DMSO stock to the buffer (not the other way around) with vigorous mixing to minimize immediate precipitation.

Q2: My conjugate is soluble in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?

Answer: This is a classic solubility problem known as "crashing out." It occurs when the conjugate, stable in the organic solvent, is abruptly transferred to an aqueous environment where it is poorly soluble. The key is to control the environment to keep the conjugate soluble at your final working concentration.

The two most powerful variables you can adjust are pH and the use of co-solvents .

1. The Power of pH Adjustment: The primary amine on your linker is a weak base. Lowering the pH of your buffer will push the equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ to the right, increasing the concentration of the protonated, charged, and more water-soluble form.[3][6] Sparingly soluble salts derived from weak acids or bases tend to be more soluble in solutions where they can be protonated or deprotonated, respectively.[6]

Sources

Technical Support Center: A Guide to Minimizing Side Reactions in Amide Coupling with 3-(Oxan-4-ylmethoxy)propan-1-amine

Welcome to the technical support center for optimizing amide coupling reactions involving 3-(Oxan-4-ylmethoxy)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a primary amine with a sterically accessible nucleophilic center and a stable oxane moiety, it is a valuable component in the synthesis of novel chemical entities. However, like all amide bond formations, the coupling process is susceptible to side reactions that can compromise yield, purity, and scalability.

This document provides in-depth, field-proven insights into common challenges, offering not just solutions but the underlying chemical principles to empower you to make informed decisions in your experimental design. We will explore the causality behind side reactions, provide robust troubleshooting frameworks, and present validated protocols to ensure the integrity of your synthesis.

Section 1: The Core Reaction and Its Potential Deviations

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[1] The process requires the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine.[1][2] This activation step, while essential, generates highly reactive intermediates that can be diverted down non-productive pathways. Understanding these pathways is the first step toward their prevention.

The most common activation strategy involves the use of coupling reagents, which can be broadly categorized into carbodiimides, and onium (aminium/uronium and phosphonium) salts.[1][2][3] The choice of reagent and reaction conditions dictates the nature and prevalence of potential side reactions.

Caption: General mechanism of amide coupling and key side reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using carbodiimide coupling agents like EDC or DCC, and how can I prevent it?

A: The most prevalent side reaction with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) is the formation of an N-acylurea byproduct .[1][4][5]

-

Mechanism: The reaction between the carboxylic acid and the carbodiimide forms a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is intended to react with your amine. However, it can undergo a slow, irreversible intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea.[4][5] This consumes your activated acid, reducing the yield of the desired amide.[1]

-

Prevention Strategies:

-

Use of Additives: The most effective strategy is to add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[1][7] These additives rapidly trap the O-acylisourea to form an active ester intermediate. This active ester is more stable towards rearrangement but still highly reactive towards the amine, effectively funneling the reaction towards the desired product.[4]

-

Control Temperature: This side reaction is temperature-dependent.[1] Running the coupling at lower temperatures (e.g., 0 °C to room temperature) can significantly slow the rate of the N-acylurea rearrangement.[1][8]

-

Order of Addition: Add the carbodiimide to a solution of the carboxylic acid and the additive (HOBt/HOAt) before adding the amine. This allows for the formation of the more stable active ester prior to introducing the final nucleophile.

-

Q2: My chiral carboxylic acid partner is losing stereochemical purity (epimerizing) during the coupling. What causes this and how can it be stopped?

A: Epimerization (or racemization) is a critical issue when coupling N-protected amino acids or other chiral carboxylic acids.[1][2]

-

Mechanism: The activation of the chiral carboxylic acid can facilitate the formation of a planar, achiral intermediate, most commonly an oxazolone (azlactone). The protons on the chiral carbon (α-carbon) of this intermediate are acidic and can be abstracted by a base, leading to a loss of stereointegrity.[1]

-

Prevention Strategies:

-

Additives are Crucial: As with N-acylurea formation, additives like HOBt and particularly HOAt are highly effective at suppressing epimerization.[3][9][10] HOAt is often superior due to an "anchimeric assistance" effect from the neighboring pyridine nitrogen, which accelerates the desired coupling reaction.[3]

-

Base Selection: The choice and amount of base are critical. For reactions requiring a base (e.g., with onium salt reagents), use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). In some cases of high epimerization risk, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[1] Use the minimum necessary amount, typically 1-2 equivalents.

-

Inorganic Additives: The simultaneous use of CuCl₂ with HOBt has been shown to be an excellent system for preventing epimerization, even in challenging couplings.[11][12]

-

Low Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) reduces the rate of oxazolone formation and subsequent enolization.[13]

-

Q3: I'm using HBTU and my mass spectrum shows a byproduct with a mass corresponding to my amine plus a guanidinium group. What happened?

A: This side reaction is known as guanidinylation and is specific to uronium/aminium-based coupling reagents like HBTU, HATU, and HCTU.[14]

-

Mechanism: These reagents possess a guanidinium-like structure. If the activation of the carboxylic acid is slow, or if there is an excess of the coupling reagent relative to the acid, the free 3-(Oxan-4-ylmethoxy)propan-1-amine can directly attack the coupling reagent itself. This transfers a guanidinium moiety to your amine, forming a stable, positively charged byproduct and rendering the amine unreactive towards the activated acid.[14]

-

Prevention Strategies:

-

Pre-activation: The most robust solution is to pre-activate the carboxylic acid. Mix the carboxylic acid, the uronium reagent, and the base (e.g., DIPEA) for a few minutes before adding your amine. This ensures the coupling reagent is consumed in forming the active ester, leaving none to react with the amine.

-

Switch to Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not have this liability and cannot cause guanidinylation.[14] They can be an excellent alternative if this side reaction is persistent.[14]

-

Stoichiometry Control: Avoid using a large excess of the uronium reagent.

-

Q4: After my reaction with DCC, I have a white precipitate that's hard to remove from my product. What is it?

A: The precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of DCC-mediated couplings.[1][4] DCU is notoriously insoluble in most common organic solvents, which is why it precipitates from the reaction mixture.[4][15]

-

Solution:

Section 3: Troubleshooting Guide: A Workflow for Success

When a coupling reaction underperforms, a systematic approach is needed to diagnose and solve the issue. Use the following workflow to guide your troubleshooting efforts.

Sources

- 1. bachem.com [bachem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. peptide.com [peptide.com]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. merckmillipore.com [merckmillipore.com]

- 15. file.globalso.com [file.globalso.com]

Technical Support Center: Purification of 3-(Oxan-4-ylmethoxy)propan-1-amine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Oxan-4-ylmethoxy)propan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions to address common purity challenges encountered during and after synthesis. Our goal is to equip you with the scientific rationale and practical protocols to achieve the desired purity for your critical applications.

Introduction: Understanding the Purity Landscape

3-(Oxan-4-ylmethoxy)propan-1-amine is a bifunctional molecule featuring a primary amine and an ether linkage, making it a valuable building block. However, these same functional groups can also be the source of impurities through various synthetic side reactions and degradation pathways. This guide will help you diagnose and resolve these purity issues effectively.

Part 1: Troubleshooting Guide - Common Purity Issues

This section is designed to help you identify and solve specific problems you may encounter with your 3-(Oxan-4-ylmethoxy)propan-1-amine samples.

Q1: My NMR spectrum shows unreacted starting materials. How can I remove them?

Issue: You've identified signals corresponding to (oxan-4-yl)methanol or 3-(oxan-4-ylmethoxy)propanenitrile in your final product.

Probable Cause: Incomplete reaction during the synthesis, particularly in nitrile reduction or etherification steps.

Solution:

-

For residual (oxan-4-yl)methanol: This alcohol is more polar than the desired amine. A simple aqueous wash can often be effective.

-

Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine (saturated NaCl solution). The highly polar alcohol will preferentially partition into the aqueous layer.

-

Separate the layers and dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent.

-

-

For residual 3-(oxan-4-ylmethoxy)propanenitrile: The nitrile is less basic than the amine product. An acid-base extraction is a highly effective method for separation.

-

Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

-

Extract the organic solution with dilute aqueous hydrochloric acid (e.g., 1M HCl). The amine will form a water-soluble hydrochloride salt and move to the aqueous phase, while the neutral nitrile remains in the organic layer.

-

Separate the layers.

-